ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound belonging to the chromene family
Mechanism of Action
Target of Action
Similar compounds have been known to target various biochemical pathways and exhibit rich pharmacological properties .
Mode of Action
It’s synthesized by condensing dimethyl phthalate 1 with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using l-proline as a catalyst in ethanol . The resulting compound may interact with its targets through the formation of new C–C, C–N, and C–O bonds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways and exhibit rich pharmacological properties .
Result of Action
Similar compounds have been known to exhibit pro-apoptotic properties for the treatment of a wide range of cancer ailments .
Action Environment
The synthesis of the compound is environmentally friendly, simple, and proceeds under mild reaction conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to exert antioxidant effects . Additionally, this compound can bind to specific proteins, altering their conformation and function, which may contribute to its observed biological activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of key regulatory proteins. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, influencing their function and stability . This compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes. Additionally, it can activate or repress gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been noted, where the compound’s activity significantly changes at specific concentration levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in oxidative stress and energy metabolism . This compound can influence metabolic flux, leading to changes in the levels of various metabolites within the cell. Its interaction with metabolic enzymes can modulate their activity, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within specific cellular compartments are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize within the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for understanding its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multiple steps, starting with the condensation of 5,5-dimethylcyclohexane-1,3-dione with benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent at elevated temperatures (60-65°C) to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. Additionally, green chemistry principles are applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. These properties make it a candidate for further research in drug development.
Medicine: The compound's biological activities suggest its potential use in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infections.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Comparison with Similar Compounds
Ethyl 2-amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate: Similar structure with a thiophene group instead of a phenyl group.
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar chromene core with a cyano group instead of a carboxylate group.
Uniqueness: Ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate stands out due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-24-19(23)17-15(12-8-6-5-7-9-12)16-13(22)10-20(2,3)11-14(16)25-18(17)21/h5-9,15H,4,10-11,21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNXUFGJTBOSHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)CC(C2)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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